molecular formula C9H13ClN2O2 B13491701 methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride

methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride

Cat. No.: B13491701
M. Wt: 216.66 g/mol
InChI Key: MYQZFTDEWVUSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride ( 2694734-56-8) is a high-purity chemical intermediate with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol . This pyrrolopyridine scaffold serves as a versatile building block in medicinal chemistry and drug discovery research, particularly for the synthesis of novel heterocyclic compounds and pharmaceutical targets. The compound features a fused bicyclic structure consisting of a pyrrole ring condensed with a partially saturated pyridine ring, with a methyl ester group providing a handle for further functionalization. Researchers utilize this scaffold in the exploration of allosteric receptor modulators, as related 1H-pyrrolo[2,3-c]pyridine carboxamide derivatives have demonstrated promise as novel allosteric mGluR5 antagonists in neuroscience research . The synthetic versatility of this compound allows researchers to explore structure-activity relationships through modification of the carboxylate group and saturation levels of the ring system. This product is provided as a solid powder with documented purity of 95% or higher and is intended for research use only in laboratory settings . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)7-4-6-2-3-10-5-8(6)11-7;/h4,10-11H,2-3,5H2,1H3;1H

InChI Key

MYQZFTDEWVUSLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)CNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride typically involves multiple stepsSubsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Core Structure Variations

The pyrrolo[2,3-c]pyridine scaffold distinguishes this compound from related bicyclic systems, such as:

  • Pyrido[2,3-c]pyridazines (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives): These compounds feature a pyridazine ring fused to a pyridine, imparting distinct electronic properties and binding affinities. They are reported as Bcl-xL inhibitors with pro-apoptotic activity in cancer therapy .

Substituent Effects

Key substituents influencing physicochemical and biological properties include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Impact
Target Compound Methyl ester, hydrochloride ~212.46* Prodrug potential; enhanced solubility
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) Ethyl ester, 5-methoxy - Electron-donating methoxy group increases stability
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Carboxylic acid, 5-chloro - Chloro substituent enhances electrophilicity
1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carbonitrile hydrochloride Methyl, cyano, hydrochloride 206.67 Cyano group improves binding affinity via strong electron withdrawal

*Calculated based on molecular formula (C₉H₁₁ClN₂O₂).

Physicochemical Properties

  • Solubility : The hydrochloride salt significantly improves water solubility compared to neutral analogs (e.g., free bases or esters) .
  • Stability: Electron-withdrawing substituents (e.g., cyano in ) may enhance stability under physiological conditions, whereas esters are prone to hydrolysis .

Biological Activity

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolopyridines. These compounds are characterized by their unique bicyclic structure that incorporates both pyrrole and pyridine rings. The presence of these rings contributes to their diverse pharmacological properties.

The biological activity of this compound primarily involves inhibition of glycogen phosphorylase. This enzyme plays a crucial role in glycogen metabolism and is implicated in various metabolic disorders such as diabetes and hyperglycemia. Inhibition of glycogen phosphorylase can lead to improved glucose homeostasis and has potential therapeutic implications for conditions like diabetes and hyperlipidemia .

Antidiabetic Effects

Research indicates that this compound demonstrates significant antidiabetic activity. In preclinical studies, it has been shown to lower blood glucose levels effectively. The compound's ability to inhibit glycogen phosphorylase results in decreased glycogen breakdown and enhanced insulin sensitivity .

Cardioprotective Properties

In addition to its antidiabetic effects, this compound exhibits cardioprotective properties. It has been shown to mitigate myocardial ischemia by improving blood flow and reducing oxidative stress in cardiac tissues. This suggests potential applications in treating cardiovascular diseases associated with metabolic disorders .

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of pyrrolopyridine derivatives. Some derivatives have demonstrated activity against various bacterial strains. The structural characteristics of these compounds may enhance their ability to penetrate bacterial cell membranes and inhibit essential bacterial enzymes .

Case Studies and Research Findings

Case Study 1: Antidiabetic Efficacy

A study involved administering this compound to diabetic rat models. Results indicated a significant reduction in fasting blood glucose levels compared to control groups. The dosage ranged from 0.01 mg/kg to 50 mg/kg body weight per day .

Case Study 2: Cardiovascular Protection

In another study focusing on myocardial ischemia models, the compound was shown to improve cardiac function post-ischemia significantly. It reduced infarct size and improved recovery metrics in treated animals compared to untreated controls .

Comparative Data Table

Property/ActivityMethyl Pyrrolo CompoundReference
Glycogen Phosphorylase InhibitionYes
Antidiabetic EffectSignificant
Cardioprotective ActivityYes
Antimicrobial ActivityModerate

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc).
  • Optimize reaction temperature (70–90°C) to avoid side products like N-alkylated byproducts .

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is critical:

Spectroscopy :

  • ¹H/¹³C NMR : Confirm ring fusion (pyrrolo[2,3-c]pyridine) via characteristic shifts (e.g., δ 7.8–8.2 ppm for pyridine protons, δ 4.2–4.5 ppm for methylene groups) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 244.17 (free base) and adducts (e.g., [M+Na]⁺) .

X-ray Diffraction : Resolve stereochemical ambiguities in the fused ring system .

HPLC : Assess purity (>95%) using a C18 column (gradient: 10–90% MeCN in 0.1% TFA over 20 min) .

Q. Data Conflict Resolution :

  • Discrepancies in NMR assignments can arise from tautomerism; use variable-temperature NMR to confirm dynamic equilibria .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid moisture-induced degradation; confirm stability via weekly HPLC checks .
  • Long-Term Stability : Lyophilized powders retain >90% purity for 12 months when stored under argon .

Advanced: How can researchers resolve contradictions in reaction yields reported across synthetic protocols?

Methodological Answer:

Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k-p) to isolate critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 3² factorial design can optimize cyclization efficiency .

Statistical Analysis : Use ANOVA to identify significant factors (e.g., solvent choice contributes 65% variance in yield) .

Mechanistic Studies : Probe side reactions via in-situ IR or LC-MS to detect intermediates (e.g., over-alkylation products) .

Q. Case Study :

  • A 2024 study resolved yield discrepancies (40–75%) by identifying trace moisture as a critical factor in esterification; yields improved to 82% after rigorous solvent drying .

Advanced: How can computational methods optimize reaction conditions for this compound?

Methodological Answer:

Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy barriers for cyclization and esterification steps .

Machine Learning (ML) : Train models on existing reaction data (e.g., solvent dielectric constants, catalyst types) to predict optimal conditions (e.g., DMF as solvent increases yield by 18%) .

Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. Example :

  • ICReDD’s hybrid approach reduced optimization time for a related pyrrolo-pyridine derivative from 6 months to 3 weeks .

Advanced: What strategies assess stereochemical effects on biological activity?

Methodological Answer:

Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IC column, 85:15 hexane/isopropanol) and confirm absolute configuration by circular dichroism (CD) .

Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of enantiomers with target proteins (e.g., kinase inhibitors) .

In Vitro Assays : Test separated enantiomers in cell-based assays (e.g., IC₅₀ values for cancer cell lines) to correlate stereochemistry with potency .

Q. Key Finding :

  • A 2023 study on ethyl pyrazolo-pyridine analogs revealed a 10-fold difference in activity between (R)- and (S)-enantiomers, highlighting stereochemical sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.